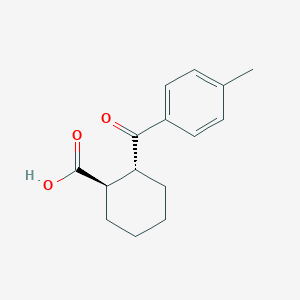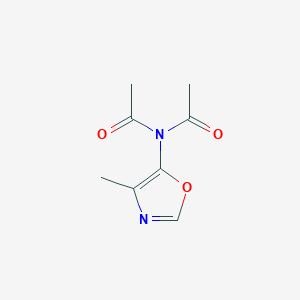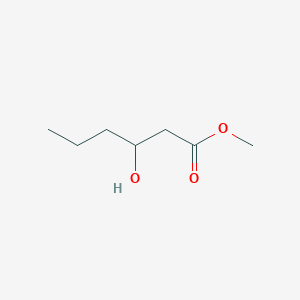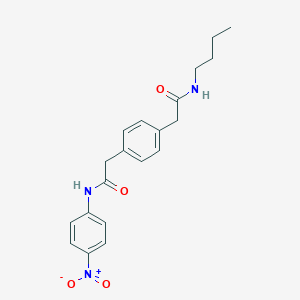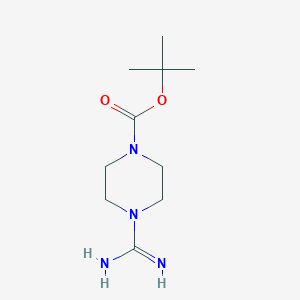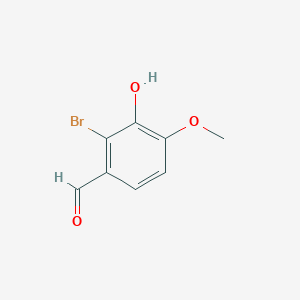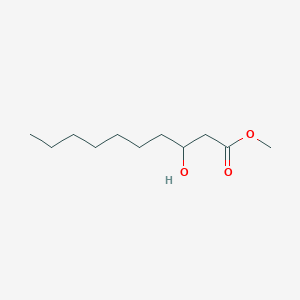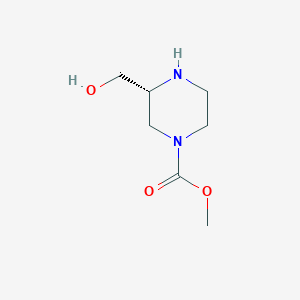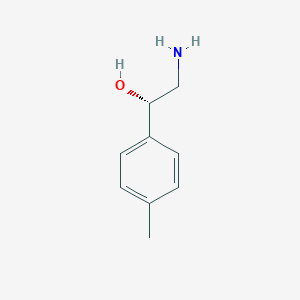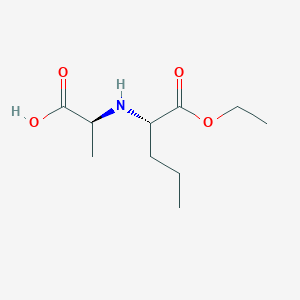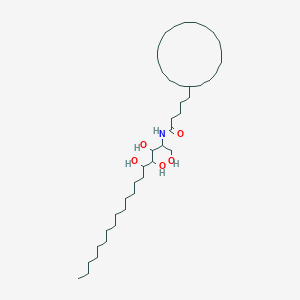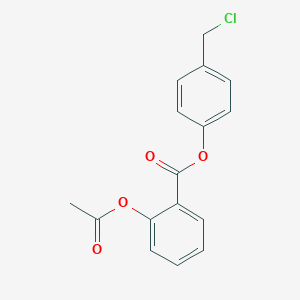
2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of starting materials and reagents that may be similar to those needed for the synthesis of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid as described in the second paper involves acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . This suggests that similar ketones and esters might be involved in the synthesis of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester can be determined using spectral analysis and X-ray diffraction studies, as demonstrated in the first paper . The crystal structure of (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester provides an example of how the dihedral angle between aromatic rings can be measured, which could be relevant for understanding the three-dimensional conformation of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester, they do provide examples of how related compounds can participate in various chemical interactions. For example, the crystal structure of a related compound is stabilized by C-H…O and C-H…π hydrogen bonds . These types of interactions could also be relevant for the compound , affecting its reactivity and stability.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester can be inferred from related compounds. The crystallographic data provided for a related compound indicates that such molecules can crystallize in specific space groups and have defined unit-cell parameters . Additionally, the introduction of a pH gradient separation in the synthesis of 2-hydroxy-4-methyl benzoic acid suggests that the acidity or basicity of the environment can influence the synthesis and properties of similar compounds .
Aplicaciones Científicas De Investigación
Immunomodulatory Functions
The compound 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester has been studied for its potential immunomodulatory functions. In particular, a derivative of this compound, NCX-4016, has shown to regulate immune cell bioenergetics. NCX-4016, when delivered to T lymphocytes and monocytes, causes a transitory inhibition of cell respiration and a significant reduction in cellular ATP. This leads to a reversible inhibition of cell proliferation and various cytokine secretions. These effects are not replicated by selective and nonselective cyclooxygenase 2 inhibitors, highlighting the unique mechanism of NCX-4016 and its derivatives (Fiorucci et al., 2004).
Hydrolysis Mechanisms
Research has also focused on the hydrolysis mechanisms of esters similar to 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester. For instance, the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, including derivatives similar to the compound , has been studied. This research helps in understanding the chemical behavior and stability of these compounds under various conditions (Bauerová & Ludwig, 2000).
Lyotropic Behavior
A study on the synthesis and lyotropic behavior of mesogen-linked cellulose acetates used esters like 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester. These compounds formed cholesteric lyotropic phases in certain solutions, contributing to our understanding of liquid crystalline behavior in these types of chemical structures (Wu et al., 2004).
Copolymerization Processes
In the field of polymer science, the study of the copolymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid has revealed insights into the reaction mechanisms and side reactions, including those involving 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester derivatives. Understanding these processes is crucial for developing new polymeric materials with specific properties (Han et al., 1996).
Protective Group Synthesis
Another area of application is in the development of temporary protective groups for alcohols, such as the 2-(prenyloxymethyl)benzoyl group. Research in this area can lead to advancements in organic synthesis techniques, which are essential for the development of various pharmaceuticals and other complex organic compounds (Vatèle, 2005).
Antiadhesive Properties
Furthermore, the antiadhesive properties of NCX-4016, a derivative of 2-(acetyloxy)benzoic acid 4-(chloromethyl)phenyl ester, on neutrophil-endothelial cell adherence have been explored. This research contributes to our understanding of the compound's potential use in reducing inflammation and improving vascular health (Fiorucci et al., 2004).
Propiedades
IUPAC Name |
[4-(chloromethyl)phenyl] 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVHLAMKCLTACJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446212 |
Source


|
| Record name | 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)benzoic Acid 4-(Chloromethyl)phenyl Ester | |
CAS RN |
410071-22-6 |
Source


|
| Record name | 4-(Chloromethyl)phenyl 2-(acetyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

